1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea
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Description
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Properties : A study by Azam et al. (2009) synthesized urea and thiourea derivatives with potential neuroprotective properties, indicating their relevance in the treatment of Parkinson's disease.
Cancer Research : The work of Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcased significant antiproliferative effects on cancer cell lines, suggesting their utility as potential anticancer agents.
Chemical Synthesis and Characterization : In the field of chemical synthesis, Reeve and Coley (1979) explored the reactions of phenyl(trichloromethyl)carbinol with substituted thioureas, contributing to the understanding of heterocyclic compound formation.
Antioxidant and Anticholinesterase Activities : Kurt et al. (2015) investigated coumarylthiazole derivatives containing aryl urea/thiourea groups, demonstrating inhibitory effects on cholinesterases and antioxidant properties. These findings highlight the potential of these compounds in neurodegenerative diseases and oxidative stress management (Kurt et al., 2015).
Corrosion Inhibition : Mistry et al. (2011) evaluated the effectiveness of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel, emphasizing the compounds' practical applications in material science (Mistry et al., 2011).
Properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-25-17-10-4-3-9-16(17)20-18(22)19-14-7-5-8-15(13-14)21-11-6-12-26(21,23)24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPDOSNTWVSCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.